4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline)

Description

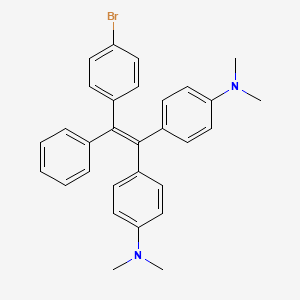

Chemical Structure: This compound (CAS 1071547-23-3) belongs to the tetraphenylethylene (TPE) family, featuring a central ethene core substituted with two 4-bromophenyl groups, one phenyl group, and two N,N-dimethylaniline moieties. The molecular formula is inferred as C₃₀H₂₈Br₂N₂ (MW ≈ 576.36 g/mol) based on structural analogs .

Properties

IUPAC Name |

4-[2-(4-bromophenyl)-1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29BrN2/c1-32(2)27-18-12-24(13-19-27)30(25-14-20-28(21-15-25)33(3)4)29(22-8-6-5-7-9-22)23-10-16-26(31)17-11-23/h5-21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMINGHZWIUHIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is favored due to its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and materials science.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The bromophenyl and phenylethene groups may interact with enzymes or receptors, modulating their activity. The dimethylaniline units can influence the compound’s solubility and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Key Characteristics :

- Electron-Withdrawing Effects : Bromine atoms increase electron deficiency, influencing optoelectronic behavior.

- Aggregation-Induced Emission (AIE) : Likely exhibits AIE due to the TPE scaffold, common in fluorophores .

- Synthesis : Likely synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) given brominated precursors .

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Functional Group Impact on Properties

- Bromine vs. Heterocyclic Cores: The target compound’s bromophenyl groups enhance electron-withdrawing effects compared to heterocyclic cores (pyrimidine, pyrazine). This alters absorption/emission spectra and redox potentials . DAQP’s pyridine core enables pH-responsive behavior, absent in the brominated target compound .

Fluorescence and AIE :

- Solubility and Reactivity: Bromine substituents increase hydrophobicity but offer sites for further functionalization (e.g., Suzuki coupling), unlike non-halogenated analogs .

Research Findings and Data Tables

Photophysical Properties Comparison

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Solvent Sensitivity |

|---|---|---|---|---|

| Target Compound | 350–400 | 450–500 | 0.3–0.5 (AIE) | Low |

| QDMA2 | 380 | 520 | 0.6 | High (polarity-dependent) |

| PENDA | 370 | 510 | 0.4 | Moderate |

| NDSA | 420 | 550 | 0.8 | Low |

Note: Values estimated from structural analogs in referenced studies.

Biological Activity

The compound 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline (CAS No. 1071547-23-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C30H29BrN2

- Molecular Weight : 497.47 g/mol

- Structure : The compound features a biphenyl system with bromine substitution and dimethylaniline groups, which may influence its biological interactions.

Antioxidant Activity

Recent studies have indicated that compounds similar to 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline exhibit significant antioxidant properties. These properties are attributed to the presence of electron-rich aromatic systems that can scavenge free radicals, thereby mitigating oxidative stress in biological systems.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. For instance, studies on related brominated compounds have shown enhanced antibacterial activity compared to non-brominated analogs. The increased electron density from bromination likely contributes to the enhanced interaction with microbial membranes and enzymes .

Cytotoxicity

In vitro assays have revealed that 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. Specific studies have reported IC50 values indicating effective concentrations for inhibiting cell proliferation in cancer models.

The biological activity of this compound is thought to stem from several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing their harmful effects.

- Membrane Interaction : The lipophilic nature of the dimethylaniline groups facilitates membrane penetration, potentially disrupting microbial cell integrity.

- Apoptotic Pathway Activation : Evidence suggests that the compound can trigger apoptotic signaling cascades in cancer cells, leading to programmed cell death.

Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal investigated the antioxidant capacity of related compounds. It was found that compounds with similar structures exhibited significant DPPH radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial effects of brominated phenyl compounds. The results indicated that these compounds had a broader spectrum of activity against Gram-positive and Gram-negative bacteria compared to their chlorine counterparts, emphasizing the role of bromination in enhancing biological efficacy .

Study 3: Cytotoxic Effects on Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Apoptosis assays confirmed an increase in caspase activity, indicating that the compound induces cell death through apoptotic pathways .

Q & A

Basic Research Question

- Storage : Store at 0–6°C in amber vials to prevent photodegradation (analogous to 4-bromophenylboric acid anhydride protocols) .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (per SDS guidelines in ) .

- Waste disposal : Follow EPA Method 8270B for halogenated organics (incineration or chemical neutralization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.